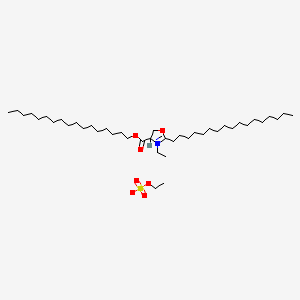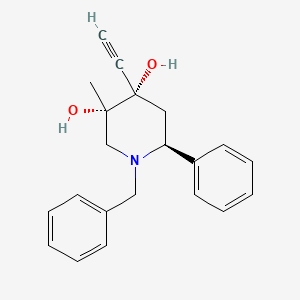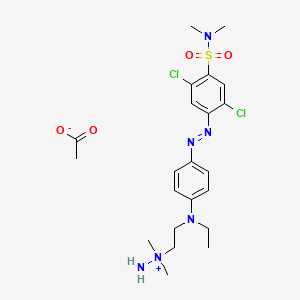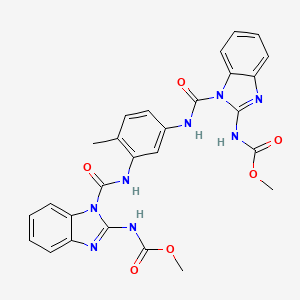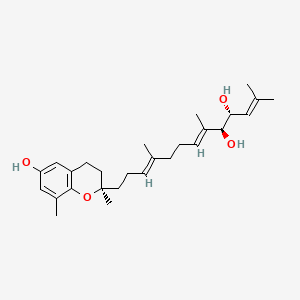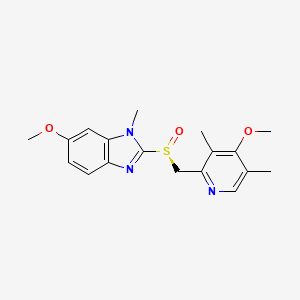
N3-Methyl Esomeprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-N-Methyl Esomeprazole (HK2YV8W65B) is a derivative of Esomeprazole, which is widely known for its use as a proton pump inhibitor. It is primarily used to reduce gastric acid secretion and treat conditions such as gastroesophageal reflux disease and peptic ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-Methyl Esomeprazole is synthesized through a multi-step process involving the methylation of Esomeprazole. The key steps include:
Oxidation: The oxidation of the sulfur atom to form the sulfoxide group.
Industrial Production Methods: The industrial production of 1-N-Methyl Esomeprazole involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: 1-N-Methyl Esomeprazole undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like thiols or amines are used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-N-Methyl Esomeprazole has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of proton pump inhibitors.
Biology: Investigated for its effects on gastric acid secretion and its potential role in treating acid-related disorders.
Medicine: Explored for its therapeutic potential in treating conditions like gastroesophageal reflux disease and peptic ulcers.
Industry: Utilized in the pharmaceutical industry for the development of new proton pump inhibitors.
Mechanism of Action
1-N-Methyl Esomeprazole exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The compound binds covalently to the enzyme, leading to prolonged inhibition even after the compound is cleared from the bloodstream .
Comparison with Similar Compounds
Esomeprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A related compound with a different chemical structure but similar therapeutic effects.
Uniqueness: 1-N-Methyl Esomeprazole is unique due to its specific methylation, which can potentially alter its pharmacokinetic properties and efficacy compared to its parent compound, Esomeprazole .
Properties
CAS No. |
1346240-11-6 |
|---|---|
Molecular Formula |
C18H21N3O3S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h6-9H,10H2,1-5H3/t25-/m0/s1 |
InChI Key |
WNUVTRNLJLQRDR-VWLOTQADSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2C)C=C(C=C3)OC |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


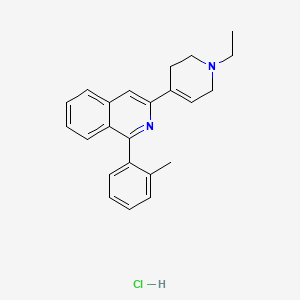
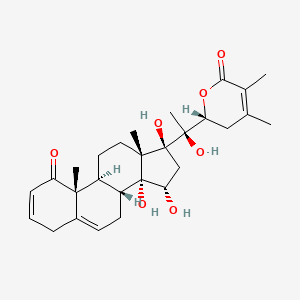

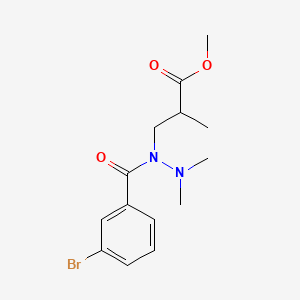
![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)

